molecular formula C7H5BrClFZn B6318400 5-Chloro-2-fluorobenzylzinc bromide CAS No. 214976-40-6

5-Chloro-2-fluorobenzylzinc bromide

Cat. No.: B6318400
CAS No.: 214976-40-6
M. Wt: 288.8 g/mol
InChI Key: PHUIKXHXTDTDPR-UHFFFAOYSA-M
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Description

5-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 5-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc reagent such as zinc dust or zinc chloride, and it is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can participate in various cross-coupling reactions, including Negishi, Suzuki-Miyaura, and Stille couplings .

Common Reagents and Conditions

    Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often under reflux conditions.

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids as coupling partners. The reaction is usually performed in the presence of a base like sodium hydroxide or potassium phosphate.

    Stille Coupling: Involves the use of palladium catalysts and organotin reagents.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific coupling partners used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

5-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, resulting in the desired coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction .

Comparison with Similar Compounds

Properties

IUPAC Name

bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUIKXHXTDTDPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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